molecular formula C12H9N3O4S B11318101 Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate

Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate

Cat. No.: B11318101
M. Wt: 291.28 g/mol
InChI Key: VCUWLIIZFDHSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that features a furan ring, a pyrimidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a cyanoacetylated pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium acetate and a palladium catalyst in N,N-dimethylacetamide at elevated temperatures (around 150°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and pyrimidine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in research and development.

Properties

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H9N3O4S/c1-18-9(16)6-20-12-14-10(8-3-2-4-19-8)7(5-13)11(17)15-12/h2-4H,6H2,1H3,(H,14,15,17)

InChI Key

VCUWLIIZFDHSFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.